Boc-3-(2-naphthyl)-D-alanine

Catalog No.
S671840
CAS No.
76985-10-9
M.F
C18H21NO4
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(2-naphthyl)-D-alanine

CAS Number

76985-10-9

Product Name

Boc-3-(2-naphthyl)-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1

InChI Key

URKWHOVNPHQQTM-OAHLLOKOSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O

Peptide Synthesis:

Boc-3-(2-naphthyl)-D-alanine (Boc-Naph-D-Ala) is a valuable building block in peptide synthesis, particularly for the creation of non-natural peptides with unique properties. The "Boc" group (tert-butyloxycarbonyl) protects the amino group of D-alanine, allowing for selective coupling with other amino acids during peptide chain assembly. The 2-naphthyl group at the third position introduces a bulky and hydrophobic side chain, potentially influencing the peptide's conformation, stability, and interaction with other molecules [].

Enzyme Inhibition Studies:

Boc-Naph-D-Ala can be used to probe the activity and specificity of enzymes involved in amino acid metabolism and peptide degradation. By incorporating this modified amino acid into peptide substrates, researchers can study how these enzymes recognize and cleave specific sequences. The bulky 2-naphthyl group can sterically hinder enzyme-substrate interactions, providing insights into the enzyme's binding pocket and catalytic mechanism [].

Development of Diagnostic Tools:

Boc-Naph-D-alanine has been investigated for its potential application in developing diagnostic tools for certain diseases. Studies suggest that this compound might be detectable in human urine using chromatographic or spectrometric methods. Further research is needed to validate its effectiveness as a biomarker and establish its potential clinical utility [].

Boc-3-(2-naphthyl)-D-alanine is a synthetic amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group and a naphthyl side chain. Its molecular formula is C18H21NO4, and it has a molecular weight of 315.37 g/mol. The compound appears as an off-white granular powder and is commonly used in peptide synthesis and various biochemical applications .

, primarily involving its amine and carboxylic acid functional groups. Key reactions include:

  • Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing the amino group to react with carboxylic acids to form peptides.
  • Coupling Reactions: It serves as a coupling reagent in synthesizing more complex peptides, particularly those involving arginine-containing tripeptides.
  • Enzymatic Reactions: It can act as a substrate in enzyme-catalyzed reactions, particularly in studies involving d-amino acid oxidase .

Boc-3-(2-naphthyl)-D-alanine exhibits biological activity through its role as a ligand for somatostatin receptors. It is involved in the synthesis of Lanreotide trisulfide, which has implications in the treatment of acromegaly and neuroendocrine tumors. Additionally, it has been studied for its potential interactions with various receptors, contributing to its relevance in pharmacological research .

The synthesis of Boc-3-(2-naphthyl)-D-alanine typically involves the following methods:

  • Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain on a solid support, using Boc-3-(2-naphthyl)-D-alanine as one of the building blocks.
  • Chemo-Enzymatic Methods: Recent advancements have demonstrated the use of enzymes to facilitate the resolution and synthesis of naphthyl-l-alpha-amino acids, including Boc-3-(2-naphthyl)-D-alanine .
  • Classical Organic Synthesis: Traditional methods involve protecting the amino group with the Boc group followed by coupling with 2-naphthyl derivatives.

Boc-3-(2-naphthyl)-D-alanine finds applications in various fields:

  • Pharmaceutical Research: Used in designing peptide-based drugs targeting specific receptors.
  • Biochemical Studies: Acts as a model compound for studying amino acid interactions and receptor binding.
  • Synthetic Chemistry: Serves as an important intermediate in synthesizing more complex organic molecules.

Research has explored the interactions of Boc-3-(2-naphthyl)-D-alanine with different biological targets. Notably, studies have focused on its binding affinity to somatostatin receptors and its role in modulating receptor activity. Such interactions are crucial for understanding its potential therapeutic applications .

Boc-3-(2-naphthyl)-D-alanine shares structural similarities with several other compounds due to its naphthyl and amino acid components. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Boc-3-(2-naphthyl)-L-alanineSimilar structure but L-isomerDifferent biological activity profiles
N-Boc-2-(2-naphthyl)-D-alanineNaphthyl group at position 2Variations in receptor binding characteristics
N-Boc-D-phenylalanineContains phenyl instead of naphthylDifferent hydrophobic properties affecting activity
N-Boc-D-methylalanineMethyl group instead of naphthylLess steric hindrance, affecting interaction

Boc-3-(2-naphthyl)-D-alanine is unique due to its specific naphthyl substitution at the third position, influencing its biochemical properties and receptor interactions compared to similar compounds .

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76985-10-9

Wikipedia

Boc-3-(2-Naphthyl)-D-alanine

Dates

Modify: 2023-08-15

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